Dhurrin Dhurrin Dhurrin analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
Dhurrin belongs to the class of organic compounds known as cyanogenic glycosides. These are glycosides in which the aglycone moiety contains a cyanide group. Dhurrin is soluble (in water) and a very weakly acidic compound (based on its pKa). Dhurrin can be biosynthesized from (S)-prunasin.
(S)-4-hydroxymandelonitrile beta-D-glucoside is a beta-D-glucoside consisting of (S)-prunasin carrying a hydroxy substituent at position 4 on the phenyl ring. It is a beta-D-glucoside, a nitrile, a cyanogenic glycoside and a monosaccharide derivative. It derives from a (S)-prunasin.
Brand Name: Vulcanchem
CAS No.: 499-20-7
VCID: VC21337915
InChI: InChI=1S/C14H17NO7/c15-5-9(7-1-3-8(17)4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9-,10-,11-,12+,13-,14-/m1/s1
SMILES: C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O
Molecular Formula: C14H17NO7
Molecular Weight: 311.29 g/mol

Dhurrin

CAS No.: 499-20-7

Cat. No.: VC21337915

Molecular Formula: C14H17NO7

Molecular Weight: 311.29 g/mol

* For research use only. Not for human or veterinary use.

Dhurrin - 499-20-7

CAS No. 499-20-7
Molecular Formula C14H17NO7
Molecular Weight 311.29 g/mol
IUPAC Name (2S)-2-(4-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile
Standard InChI InChI=1S/C14H17NO7/c15-5-9(7-1-3-8(17)4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9-,10-,11-,12+,13-,14-/m1/s1
Standard InChI Key NVLTYOJHPBMILU-YOVYLDAJSA-N
Isomeric SMILES C1=CC(=CC=C1[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
SMILES C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O
Canonical SMILES C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O

Chemical Structure and Properties

Dhurrin is chemically identified as (S)-4-hydroxymandelonitrile beta-D-glucoside, with the molecular formula C₁₄H₁₇NO₇ and a molecular weight of 311.29 g/mol . It is classified as a beta-D-glucoside, a nitrile, a cyanogenic glycoside, and a monosaccharide derivative . Structurally, dhurrin consists of a (S)-prunasin backbone carrying a hydroxy substituent at position 4 on the phenyl ring .

Table 1: Chemical Properties of Dhurrin

PropertyValue
Chemical Name(S)-4-hydroxymandelonitrile beta-D-glucoside
Molecular FormulaC₁₄H₁₇NO₇
Molecular Weight311.29 g/mol
ClassificationBeta-D-glucoside, nitrile, cyanogenic glycoside, monosaccharide derivative
PubChem CID161355

The compound's cyanogenic nature is central to its biological activity. Upon tissue disruption, dhurrin undergoes enzymatic hydrolysis, releasing hydrogen cyanide—a potent respiratory toxin that can cause rapid poisoning in animals .

Biological Functions of Dhurrin

Plant Defense

Dhurrin serves multiple defensive roles in plants that produce it:

  • Anti-herbivore defense: The release of toxic hydrogen cyanide upon tissue disruption deters herbivores and can cause rapid poisoning of foraging animals, providing an effective chemical defense mechanism .

  • Pathogen resistance: Research has demonstrated dhurrin's involvement in protecting sorghum against fungal pathogens such as Sporisorium reilianum f. sp. reilianum (SRS), which causes head smut disease . Genome-wide association studies have shown a strong positive correlation between hydrogen cyanide potential (HCNp) and increased latent period in SRS-inoculated sorghum seedlings, suggesting that dhurrin contributes to delaying pathogen establishment .

  • Insect resistance: Dhurrin acts as a deterrent against insect pests, with its bitter taste and toxic breakdown products providing multiple layers of protection .

Metabolic Regulation

Beyond direct defense, dhurrin appears to play roles in fundamental plant processes:

  • Growth and development: Research suggests dhurrin is involved in regulating metabolic processes associated with plant growth and development, though the specific mechanisms require further investigation .

  • Germination regulation: Studies have indicated a role for dhurrin in controlling germination processes in sorghum, potentially serving as a nitrogen store or signaling molecule .

  • Stress response: Dhurrin biosynthesis appears responsive to environmental stresses, suggesting its involvement in general stress tolerance mechanisms .

Dhurrin in Different Plant Species

While most prominently associated with Sorghum bicolor, dhurrin occurs in various plant species:

Table 2: Plants Known to Produce Dhurrin

Plant SpeciesCommon NameFamily
Sorghum bicolorSorghumPoaceae
Sorghum sudanenseSudan grassPoaceae
Sorghum halepenseJohnsongrassPoaceae
Sorghum almumColumbus grassPoaceae
Sorghum arundinaceumCommon wild sorghumPoaceae
Ostrya virginianaAmerican hophornbeamBetulaceae

The highest concentrations of dhurrin typically occur in young, rapidly growing tissues of sorghum plants, with levels decreasing as plants mature . This developmental pattern aligns with the higher vulnerability of young plants to herbivory and their greater need for chemical defense .

Toxicological Considerations

The cyanogenic potential of dhurrin poses significant concerns for livestock production when sorghum is used as forage . When plant tissues are damaged during grazing or processing, dhurrin comes into contact with hydrolytic enzymes that release hydrogen cyanide . This can result in acute cyanide toxicity in animals, characterized by respiratory distress, bright red mucous membranes, convulsions, and potentially death .

Several factors influence the toxicity risk:

  • Plant age: Young sorghum plants contain higher dhurrin levels, making them more dangerous for grazing livestock .

  • Growing conditions: Environmental stressors such as drought or frost can increase dhurrin concentrations or trigger rapid releases of hydrogen cyanide .

  • Animal factors: Ruminants are particularly susceptible to cyanide poisoning from dhurrin because ruminal microbes facilitate cyanide release .

To address these concerns, researchers have developed dhurrin-free sorghum lines through chemical mutagenesis targeting the CYP79A1 gene . These lines maintain the drought tolerance and low-nitrogen adaptation benefits of sorghum while eliminating the risk of cyanide toxicity in livestock .

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